2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
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Overview
Description
2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It’s worth noting that related 2-chloromethyl acryl reagents can serve as a versatile platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole typically involves the chloromethylation of 4-fluoro-1,3-benzoxazole. One common method includes the reaction of 4-fluoro-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-(azidomethyl)-4-fluoro-1,3-benzoxazole or 2-(thiocyanatomethyl)-4-fluoro-1,3-benzoxazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(methyl)-4-fluoro-1,3-benzoxazole.
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,3-benzoxazole
- 2-(Bromomethyl)-4-fluoro-1,3-benzoxazole
- 2-(Chloromethyl)-4-chloro-1,3-benzoxazole
Comparison: 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine substituents, which confer distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and lipophilicity compared to its non-fluorinated analogs. Additionally, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOPPVPQYXKXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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